1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-
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Overview
Description
1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)- is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspiro nonane ring and a diphenylmethyl group. The presence of nitrogen atoms in the ring structure imparts significant chemical reactivity and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde, followed by the introduction of the diphenylmethyl group through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diphenylmethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with different functional groups.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: A similar compound with a tert-butyl group instead of a diphenylmethyl group.
Uniqueness
1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)- is unique due to its specific spirocyclic structure and the presence of the diphenylmethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
7-benzhydryl-1,7-diazaspiro[4.4]nonan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-19-20(12-7-14-21-20)13-15-22(19)18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18,21H,7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDWLUXMKOENKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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